molecular formula C26H39ClN4O4S2 B2610724 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215415-96-5

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2610724
CAS RN: 1215415-96-5
M. Wt: 571.19
InChI Key: YJOQJJDPEXSUCV-UHFFFAOYSA-N
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Description

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H39ClN4O4S2 and its molecular weight is 571.19. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation as Antipsychotic Agents

Research has led to the synthesis of heterocyclic analogues similar to the given compound, evaluated for their potential as antipsychotic agents. These studies involve assessing the compounds' affinity for dopamine and serotonin receptors and their in vivo activities in models predictive of antipsychotic efficacy and extrapyramidal side effects (Norman et al., 1996).

Development of Antimycobacterial Agents

Another significant application of similar compounds includes the development of novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. These compounds show promising in vitro activities against Mycobacterium tuberculosis and are evaluated for their cytotoxicity, indicating their potential as antimycobacterial agents (Samala et al., 2014).

Antimicrobial Activity

Furthermore, modifications of pyridine-3-carboxamide by radical substitution have led to the discovery of compounds with notable antimicrobial activity. This includes the synthesis of novel derivatives and their evaluation against various bacterial and fungal strains, demonstrating the chemical versatility and therapeutic potential of these compounds (Tada & Yokoi, 1989).

Anticonvulsant Activities

The synthesis and evaluation of novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines for anticonvulsant activity highlight another vital application. Through structural modification and activity relationship studies, these compounds are assessed for their potential to treat convulsive disorders, showcasing the broad therapeutic applications of the chemical scaffold similar to the compound of interest (Ohkubo et al., 1996).

properties

IUPAC Name

2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4O4S2.ClH/c1-16(2)13-30(14-17(3)4)36(33,34)20-9-7-19(8-10-20)25(32)28-26-23(24(27)31)21-11-12-29(18(5)6)15-22(21)35-26;/h7-10,16-18H,11-15H2,1-6H3,(H2,27,31)(H,28,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOQJJDPEXSUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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